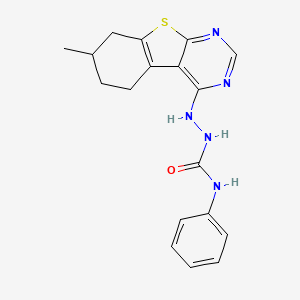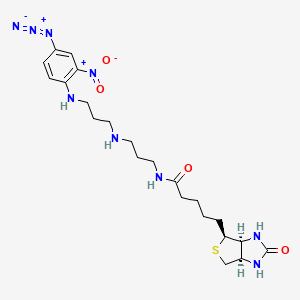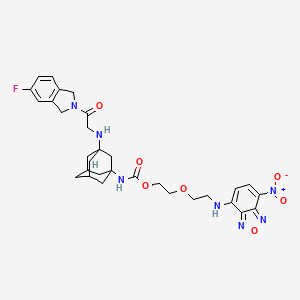
DPP-8/9 probe-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPP-8/9 probe-1 is a fluorescent probe specifically designed to target dipeptidyl peptidase 8 and dipeptidyl peptidase 9. These enzymes belong to the serine protease family and are involved in various biological processes, including cell behavior, energy metabolism, and immune regulation . The probe contains a nitrobenzoxadiazole tag, which allows for selective labeling and visualization of active dipeptidyl peptidase 8 and dipeptidyl peptidase 9 in vitro using fluorescence microscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DPP-8/9 probe-1 involves the incorporation of a nitrobenzoxadiazole tag into a dipeptidyl peptidase inhibitor scaffold. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification using techniques such as high-performance liquid chromatography. The final product is then subjected to rigorous quality control tests to confirm its chemical structure and purity .
Análisis De Reacciones Químicas
Types of Reactions: DPP-8/9 probe-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The nitrobenzoxadiazole tag can participate in nucleophilic substitution reactions, while the dipeptidyl peptidase inhibitor scaffold can undergo various modifications to enhance its binding affinity and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nucleophiles such as amines and thiols, as well as coupling agents like carbodiimides. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the integrity of the functional groups .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced fluorescence properties or improved binding affinity for dipeptidyl peptidase 8 and dipeptidyl peptidase 9. These derivatives are used for various research applications .
Aplicaciones Científicas De Investigación
DPP-8/9 probe-1 has a wide range of scientific research applications, including:
Mecanismo De Acción
DPP-8/9 probe-1 exerts its effects by selectively binding to the active sites of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. The nitrobenzoxadiazole tag allows for the visualization of these enzymes in vitro using fluorescence microscopy. The binding of the probe to the active sites inhibits the enzymatic activity of dipeptidyl peptidase 8 and dipeptidyl peptidase 9, thereby allowing researchers to study the role of these enzymes in various biological processes .
Comparación Con Compuestos Similares
DPP-4 inhibitors: These compounds target dipeptidyl peptidase 4 and are widely used in the treatment of type 2 diabetes.
FAP inhibitors: These compounds target fibroblast activation protein and are primarily investigated for their potential in cancer therapy.
Uniqueness of DPP-8/9 Probe-1: this compound is unique in its high affinity and selectivity for dipeptidyl peptidase 8 and dipeptidyl peptidase 9 over other related enzymes in the serine protease family. This selectivity is attributed to the specific structure of the probe, which allows for precise targeting and visualization of these enzymes in biological samples .
Propiedades
Fórmula molecular |
C31H36FN7O7 |
|---|---|
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
2-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]ethyl N-[3-[[2-(5-fluoro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]amino]-1-adamantyl]carbamate |
InChI |
InChI=1S/C31H36FN7O7/c32-23-2-1-21-16-38(17-22(21)10-23)26(40)15-34-30-11-19-9-20(12-30)14-31(13-19,18-30)35-29(41)45-8-7-44-6-5-33-24-3-4-25(39(42)43)28-27(24)36-46-37-28/h1-4,10,19-20,33-34H,5-9,11-18H2,(H,35,41) |
Clave InChI |
MAIFOHYNLBAWDL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)NC(=O)OCCOCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])NCC(=O)N6CC7=C(C6)C=C(C=C7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


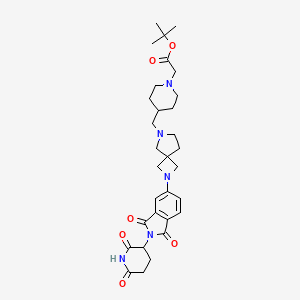
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
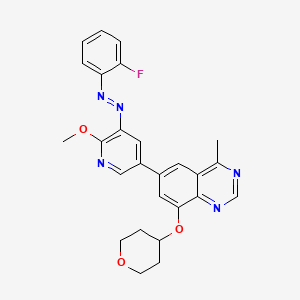



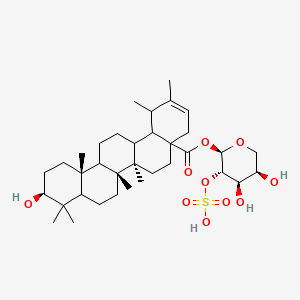
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
